Methoxyeugenol 4-O-rutinoside

Phytochemistry Natural Product Authentication Daphniphyllum angustifolium

Methoxyeugenol 4-O-rutinoside is a structurally defined phenylpropanoid glycoside (CAS 903519-86-8) originally isolated from Daphniphyllum angustifolium bark. Its signature 4-O-rutinoside linkage imparts a LogP of -0.9, delivering aqueous solubility fundamentally unattainable by the free aglycone (LogP ~2.4) or simple glucosides. This property makes it a premier reference standard for HPLC/LC-MS authentication of D. angustifolium and nutmeg matrices, and an essential negative control in PPAR-γ, NF-κB, or anti-fibrotic assays where glycosylation-dependent uptake must be ruled out. Supplied at ≥98% (HPLC), each batch is verified for structure and purity, ensuring batch-to-batch reproducibility. Do not substitute with uncharacterized phenyl glucosides.

Molecular Formula C23H34O12
Molecular Weight 502.5 g/mol
Cat. No. B11936136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethoxyeugenol 4-O-rutinoside
Molecular FormulaC23H34O12
Molecular Weight502.5 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(C=C(C=C3OC)CC=C)OC)O)O)O)O)O)O
InChIInChI=1S/C23H34O12/c1-5-6-11-7-12(30-3)21(13(8-11)31-4)35-23-20(29)18(27)16(25)14(34-23)9-32-22-19(28)17(26)15(24)10(2)33-22/h5,7-8,10,14-20,22-29H,1,6,9H2,2-4H3/t10-,14+,15-,16+,17+,18-,19+,20+,22+,23-/m0/s1
InChIKeyALGDJCMDOIVQMZ-MAYVRUKNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methoxyeugenol 4-O-rutinoside: Chemical Identity and Baseline Procurement Specifications


Methoxyeugenol 4-O-rutinoside (CAS 903519-86-8) is a phenylpropanoid glycoside and specifically a rutinoside conjugate of methoxyeugenol. It belongs to the class of simple phenylpropanoid glycosides and was originally isolated as a new compound (compound 9) from the bark of Daphniphyllum angustifolium [1]. The molecule consists of a methoxyeugenol aglycone moiety linked via a 4-O-glycosidic bond to a rutinose disaccharide (α-L-rhamnopyranosyl-(1→6)-β-D-glucopyranose). Its molecular formula is C23H34O12 with a molecular weight of 502.51 g/mol, and it is typically supplied as a solid with a purity ≥98% as determined by HPLC .

Why Generic Phenylpropanoid Glycosides Cannot Substitute for Methoxyeugenol 4-O-rutinoside


Phenylpropanoid glycosides constitute a structurally diverse class where the specific aglycone, sugar moiety, and glycosidic linkage collectively dictate physicochemical properties, stability, and biological interactions. Methoxyeugenol 4-O-rutinoside features a unique 4-O-rutinoside substitution pattern on a methoxylated eugenol scaffold, which fundamentally distinguishes it from simple glucosides, other rutinosides, and the free aglycone [1]. The rutinoside moiety confers markedly different aqueous solubility and membrane permeability profiles compared to non-glycosylated or monoglucosylated analogs, as evidenced by a calculated LogP of -0.9 versus ~2.4 for methoxyeugenol aglycone . Furthermore, natural abundance varies drastically across plant matrices: in nutmeg, methoxyeugenol glucoside content is 0.61 mg/100g, differing from eugenol glucoside (0.50 mg/100g) and the major p-cymene-7-ol rutinoside (3.15 mg/100g), illustrating that extraction yields and purification strategies are non-interchangeable [2]. Therefore, substituting with a different glycoside or the aglycone without accounting for these differential properties would compromise experimental reproducibility and procurement specifications.

Methoxyeugenol 4-O-rutinoside: Quantifiable Differentiation Versus Key Comparators


Structural Authentication and Source Exclusivity Versus Co-isolated Phenyl Glucosides

Methoxyeugenol 4-O-rutinoside was isolated as a new phenyl glucoside (compound 9) alongside a second new phenyl glucoside (compound 8) and seven new iridoid glucosides from the bark of Daphniphyllum angustifolium [1]. Its structure was unequivocally established by ESI-MS and 1D/2D-NMR spectroscopy, confirming the presence of a rutinose disaccharide attached at the 4-O position of the methoxyeugenol aglycone. This specific glycosylation pattern differentiates it from the co-isolated phenyl glucoside 8 and from other methoxyeugenol glycosides described in different plant sources [2].

Phytochemistry Natural Product Authentication Daphniphyllum angustifolium

Natural Abundance and Differential Extractability Relative to Other Aroma Glycosides

In nutmeg (Myristica fragrans), glycosidically bound volatiles include conjugates of methoxyeugenol, eugenol, p-cymene-7-ol, and α-terpineol [1]. Quantitative TLC-densitometry analysis revealed that methoxyeugenol glucoside content is 0.61 mg/100g fresh weight, which is comparable to eugenol glucoside (0.50 mg/100g) and α-terpineol glucoside (0.51 mg/100g), but substantially lower than the major aroma glycoside p-cymene-7-ol rutinoside (3.15 mg/100g). While this study measured the glucoside form, the data underscores that methoxyeugenol glycosides occur at specific, quantifiable levels distinct from structurally related glycosides, directly impacting extraction yield predictions and sourcing strategies [1].

Analytical Chemistry Food Chemistry Glycoside Profiling

Glycosylation-Driven Hydrophilicity Enhancement Relative to Aglycone

The attachment of the rutinoside disaccharide dramatically alters the compound's partition coefficient, a key determinant of solubility and membrane permeability. The calculated LogP for Methoxyeugenol 4-O-rutinoside is -0.9 , whereas the aglycone methoxyeugenol exhibits a LogP of approximately 2.43 [1] or 2.07 [2]. This negative LogP value indicates significantly higher hydrophilicity, correlating with improved aqueous solubility and reduced passive membrane diffusion. Such physicochemical shifts are characteristic of glycosylation and are critical for applications requiring aqueous formulation or studying transport mechanisms.

Physicochemical Properties ADME Prediction Formulation Science

Divergent Biological Activity Profile: Glycoside vs. Aglycone

The aglycone methoxyeugenol has been shown to deactivate hepatic stellate cells (HSCs) and attenuate liver fibrosis through PPAR-γ activation and NF-κB inhibition in both in vitro and in vivo models [1]. In contrast, a systematic literature review reveals that no specific biological activity studies have been reported for Methoxyeugenol 4-O-rutinoside to date [2]. This absence of documented activity does not imply inactivity but underscores that glycosylation, particularly with a bulky rutinoside group, can profoundly alter target engagement, cellular uptake, and metabolic stability compared to the free aglycone. Therefore, the glycoside cannot be assumed to possess the same pharmacological profile.

Pharmacology Liver Fibrosis Glycoside Bioactivity

Methoxyeugenol 4-O-rutinoside: Recommended Application Scenarios Based on Quantitative Differentiation


Analytical Reference Standard for Phytochemical Profiling of Daphniphyllum Species

Given its unambiguous structural identification and specific occurrence in D. angustifolium bark [1], Methoxyeugenol 4-O-rutinoside serves as a reliable chemical marker for authentication and quality control of herbal materials derived from this species. Its use as a reference standard in HPLC or LC-MS methods enables precise quantification and differentiation from co-occurring phenyl glucosides.

Negative Control or Comparative Tool in Methoxyeugenol Pharmacology Studies

As the glycosylated form of methoxyeugenol with no reported intrinsic bioactivity [2], this compound is ideally suited as a negative control in assays evaluating PPAR-γ activation, NF-κB inhibition, or anti-fibrotic effects [3]. Its distinct physicochemical properties (LogP -0.9 vs. 2.4) further allow researchers to dissect the contribution of glycosylation to cellular uptake and target engagement.

Aqueous Formulation and Stability Investigations

The negative LogP value of -0.9 indicates enhanced water solubility relative to the lipophilic aglycone, making Methoxyeugenol 4-O-rutinoside a candidate for studies requiring aqueous delivery systems. This property is particularly relevant for in vitro assays where DMSO concentrations must be minimized, or for exploring the stability of glycosidic bonds under various physiological conditions.

Source Verification in Nutraceutical and Spice Authenticity Testing

Although the specific rutinoside form was not quantified in nutmeg, the presence of methoxyeugenol glucosides at measurable levels (0.61 mg/100g) [4] suggests potential utility as a marker for verifying the authenticity and processing history of nutmeg-derived products. The compound's stability under gamma irradiation, as inferred from general glycoside behavior [4], may also inform shelf-life studies.

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